3-Chloro-4-sulfamoylbenzoic Acid (CAS 34263-53-1): A Comprehensive Guide to Chemical Properties, Structural Utility, and Synthetic Applications
3-Chloro-4-sulfamoylbenzoic Acid (CAS 34263-53-1): A Comprehensive Guide to Chemical Properties, Structural Utility, and Synthetic Applications
Executive Summary
In the landscape of modern medicinal chemistry and proteomics, highly functionalized aromatic building blocks are critical for developing targeted therapeutics and advanced analytical reagents. 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1) is a versatile, electron-deficient bifunctional aromatic compound[1]. Featuring a carboxylic acid, a primary sulfonamide, and a chlorine atom on a single benzene ring, this molecule offers unique physicochemical properties that make it an invaluable scaffold.
While historically overshadowed by its structural isomer, 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7)—the primary precursor to the widely used thiazide-like diuretic indapamide[2][3]—3-chloro-4-sulfamoylbenzoic acid has recently emerged as a critical intermediate in cutting-edge applications. These include the synthesis of potent Autotaxin (ATX) inhibitors for treating fibrotic diseases[4][5] and its use as an N-terminal modifier (NTM) in de novo peptide sequencing using engineered metalloprotein binders[6][7].
This whitepaper provides an in-depth technical analysis of 3-chloro-4-sulfamoylbenzoic acid, detailing its structural properties, mechanistic behavior in synthesis, and field-proven experimental protocols for drug development professionals.
Physicochemical Properties & Structural Analysis
The utility of 3-chloro-4-sulfamoylbenzoic acid stems from the precise spatial arrangement and electronic effects of its substituents.
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Electronic Deactivation: Both the chloro (-I effect) and sulfamoyl (-I, -M effects) groups are strongly electron-withdrawing. This significantly lowers the pKa of the carboxylic acid compared to unsubstituted benzoic acid, making it a stronger acid and an excellent hydrogen-bond donor in physiological environments.
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Steric and Directing Effects: The meta-relationship between the chloro and carboxyl groups, combined with the para-sulfamoyl group, creates a highly specific steric environment. In electrophilic aromatic substitution (e.g., bromination), the remaining positions are highly deactivated, but any subsequent substitution is strictly directed to the C-5 position due to the combined directing effects of the existing substituents[8][9].
Quantitative Data Summary
| Property | Value | Scientific Implication |
| CAS Number | 34263-53-1[1] | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C₇H₆ClNO₄S[10] | Dictates exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 235.64 g/mol [1] | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| H-Bond Donors | 2[11] | Facilitates strong interactions with target protein active sites (e.g., zinc coordination). |
| H-Bond Acceptors | 5[11] | Enhances aqueous solubility and topological polar surface area (TPSA). |
| Isomeric Confusion | Often confused with CAS 1205-30-7[3] | Requires strict analytical validation (NMR/LC-MS) to ensure the correct regiochemistry prior to synthesis. |
Applications in Advanced Drug Discovery
Autotaxin (ATX) Inhibitors
Autotaxin is a secreted enzyme responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive signaling molecule implicated in fibrosis and cancer[5]. 3-Chloro-4-sulfamoylbenzoic acid is utilized to synthesize bicyclic ATX inhibitors. The carboxylic acid is coupled to complex bicyclic amines (e.g., hexahydropyrrolo[3,4-c]pyrrole derivatives), while the sulfamoyl group acts as a critical pharmacophore, often coordinating with the zinc ions present in the ATX catalytic domain[4][5].
De Novo Peptide Sequencing (N-Terminal Modifiers)
In next-generation proteomics, identifying peptides at the single-molecule level requires specialized chemical tags. 3-Chloro-4-sulfamoylbenzoic acid is employed as an N-terminal modifier (NTM)[7]. By converting the compound into an active ester, it is covalently attached to the N-terminus of a peptide. The unique electronic and steric profile of the 3-chloro-4-sulfamoyl moiety is then recognized by engineered metalloprotein binders, allowing for the sequential cleavage and identification of amino acids[6][7].
Caption: Workflow for N-terminal peptide modification and sequencing using 3-chloro-4-sulfamoylbenzoic acid.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected.
Protocol 1: Amide Coupling for Autotaxin Inhibitor Synthesis
Objective: Couple 3-chloro-4-sulfamoylbenzoic acid to a secondary bicyclic amine. Causality & Rationale: The electron-withdrawing chloro and sulfamoyl groups heavily deactivate the carboxylic acid. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, HATU (a highly reactive uronium salt) is selected to rapidly form the active OAt ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the active ester.
Step-by-Step Methodology:
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Activation: Dissolve 3-chloro-4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq).
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Pre-activation Monitoring: Stir the mixture at room temperature for 15 minutes. Self-Validation: A color change to pale yellow indicates the formation of the active ester.
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Amine Addition: Add the target bicyclic amine (1.1 eq) dropwise to the activated mixture.
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Reaction: Stir at room temperature for 2–4 hours.
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Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject. Self-Validation: Look for the depletion of the starting material (m/z 234 [M-H]⁻) and the appearance of the product mass. The product will display a characteristic 3:1 isotopic ratio due to the presence of the chlorine atom.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl to remove unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Caption: Step-by-step amide coupling workflow for synthesizing autotaxin inhibitors.
Protocol 2: Aqueous N-Terminal Modification (NTM) of Peptides
Objective: Covalently tag the N-terminus of an immobilized peptide using 3-chloro-4-sulfamoylbenzoic acid for proteomics sequencing[7]. Causality & Rationale: Peptides require aqueous environments to maintain stability, but the active ester of the modifying acid is lipophilic and prone to hydrolysis. To bridge this gap, a surfactant-coupled system (TGPS-750-M) is used. This designer surfactant forms nanomicelles in water, sequestering the lipophilic active ester and protecting it from hydrolysis while facilitating the reaction with the peptide's N-terminus[7].
Step-by-Step Methodology:
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Buffer Preparation: Prepare a 10 mM solution containing 5% DMSO and 2% TGPS-750-M in ultra-pure water. Add 1% 2,6-lutidine. Rationale: 2,6-lutidine acts as a mild, sterically hindered base that keeps the peptide's N-terminal amine deprotonated without hydrolyzing the active ester.
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Reagent Solubilization: Dissolve the pre-formed active ester of 3-chloro-4-sulfamoylbenzoic acid in the minimum required amount of DMSO and add it to the surfactant buffer.
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Coupling: Introduce the immobilized peptide to the micellar solution. Incubate at 40°C for 20 minutes[7].
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Validation: Cleave a micro-aliquot of the peptide from the solid support and analyze via MALDI-TOF MS. Self-Validation: A mass shift corresponding to the addition of the 3-chloro-4-sulfamoylbenzoyl moiety confirms successful tagging.
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Washing: Wash the immobilized modified peptide sequentially with DMF, water, and methanol to remove the surfactant and unreacted reagents prior to metalloprotein binder analysis.
References
- BLD Pharm: 3-Chloro-4-sulfamoylbenzoic acid (CAS 34263-53-1). bldpharm.com.
- CAS:138-41-0, 对羧基苯磺酰胺 - 毕得医药 (Physicochemical Properties). bidepharm.com.
- 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid | CAS 2169363-24-8 (Bromination Directing Effects). benchchem.com.
- US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Google Patents.
- US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides. Google Patents.
- 4-Chloro-3-sulfamoylbenzoic acid (CAS No: 1205-30-7) API Intermediate Manufacturers (Indapamide Precursor). apicule.com.
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- 2. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]
- 5. US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20220283175A1 - Metalloenzymes for biomolecular recognition of n-terminal modified peptides - Google Patents [patents.google.com]
- 8. 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid|CAS 2169363-24-8 [benchchem.com]
- 9. 3-Bromo-5-chloro-4-sulfamoylbenzoic Acid|CAS 2169363-24-8 [benchchem.com]
- 10. 4-Chloro-3-sulfamoylbenzoic Acid | LGC Standards [lgcstandards.com]
- 11. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]
